molecular formula C13H19NO2S B13898089 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one

5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one

Cat. No.: B13898089
M. Wt: 253.36 g/mol
InChI Key: LCRYNVVGKIQRJP-UHFFFAOYSA-N
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Description

5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one: is a heterocyclic compound that features both thiophene and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one typically involves the formation of the oxazolidinone ring through intramolecular cyclization. One common method is the reaction of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of oxazolidinones can be applied. This includes optimizing reaction conditions to maximize yield and purity, and employing scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino alcohols.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one involves its interaction with molecular targets in bacterial cells. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis . This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Uniqueness: 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

5-hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H19NO2S/c1-2-3-4-5-7-11-10-14(13(15)16-11)12-8-6-9-17-12/h6,8-9,11H,2-5,7,10H2,1H3

InChI Key

LCRYNVVGKIQRJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CN(C(=O)O1)C2=CC=CS2

Origin of Product

United States

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